molecular formula C8H10N2O4S B1606728 4-ethylsulfonyl-2-nitroaniline CAS No. 23306-60-7

4-ethylsulfonyl-2-nitroaniline

Cat. No.: B1606728
CAS No.: 23306-60-7
M. Wt: 230.24 g/mol
InChI Key: NAELBNIEPRXPCO-UHFFFAOYSA-N
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Description

4-ethylsulfonyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an ethylsulfonyl group and a nitro group attached to the benzene ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylsulfonyl-2-nitroaniline typically involves the nitration of 4-(ethylsulfonyl)aniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Common reagents used in this process include concentrated nitric acid and sulfuric acid as the nitrating agents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and ethylsulfonyl groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(ethylsulfonyl)aniline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-ethylsulfonyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethylsulfonyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can influence the compound’s solubility, stability, and overall reactivity.

Comparison with Similar Compounds

  • Benzenamine, 4-(methylsulfonyl)-2-nitro-
  • Benzenamine, 4-(ethylsulfonyl)-3-nitro-
  • Benzenamine, 4-(ethylsulfonyl)-2-chloro-

Comparison: 4-ethylsulfonyl-2-nitroaniline is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzene ring. This positioning affects its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the ethylsulfonyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

4-ethylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELBNIEPRXPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066872
Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23306-60-7
Record name 4-(Ethylsulfonyl)-2-nitrobenzenamine
Source CAS Common Chemistry
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Record name 4-(Ethylsulfonyl)-2-nitroaniline
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Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Record name 4-(ethylsulphonyl)-2-nitroaniline
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Record name 4-(Ethylsulfonyl)-2-nitroaniline
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